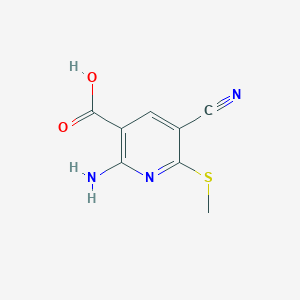![molecular formula C10H13NO2 B8633175 methyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B8633175.png)
methyl 2-[3-(aminomethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[3-(aminomethyl)phenyl]acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)phenyl]acetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C9H9COOH+CH3OH→C9H9COOCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[3-(aminomethyl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
methyl 2-[3-(aminomethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2-[3-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the aminomethyl group, making it less reactive in certain biological contexts.
Benzeneacetic acid, 3-amino-, methyl ester: Similar structure but without the aminomethyl group, leading to different reactivity and applications.
Benzeneacetic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of an aminomethyl group, resulting in different chemical properties.
Uniqueness
methyl 2-[3-(aminomethyl)phenyl]acetate is unique due to the presence of both the ester and aminomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2-[3-(aminomethyl)phenyl]acetate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7,11H2,1H3 |
Clé InChI |
SODIELMLQMRCBL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)

